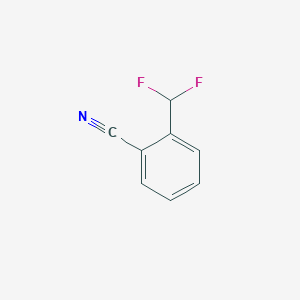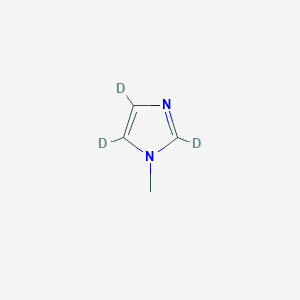
5-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid
Übersicht
Beschreibung
“5-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid” is a chemical compound with the molecular formula C7H5F3N2O3 . It is a powder in physical form . The IUPAC name of this compound is 5-(2,2,2-trifluoroethoxy)-2-pyridinecarboxylic acid .
Molecular Structure Analysis
The InChI code for “5-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid” is 1S/C8H6F3NO3/c9-8(10,11)4-15-5-1-2-6(7(13)14)12-3-5/h1-3H,4H2,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The molecular weight of “5-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid” is 221.14 . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
5-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid: plays a significant role in organic synthesis. Its structure, featuring a carboxylic acid group, allows it to act as a versatile building block for synthesizing various organic compounds. It can participate in reactions such as substitution, elimination, and coupling, which are fundamental in creating complex molecules for pharmaceuticals, agrochemicals, and other organic materials .
Nanotechnology
In the realm of nanotechnology, this compound finds its use in the surface modification of nanoparticles. The presence of both the pyrazine ring and the trifluoroethoxy group can interact with the surface of nanoparticles, providing stability and enhancing their properties for use in drug delivery systems, imaging, and sensors .
Polymer Science
The trifluoroethoxy group in 5-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid can be utilized to modify polymers, imparting them with unique properties such as increased resistance to solvents and chemicals. This makes it valuable for creating specialized materials in industries ranging from automotive to healthcare .
Medicine
In medicine, this compound’s derivatives could be explored for their potential therapeutic effects. Its structural features may allow it to bind with biological targets, leading to the development of new medications. Research into its applications in medicine is ongoing, with the potential for breakthroughs in treatment modalities .
Pharmacy
Pharmaceutically, 5-(2,2,2-Trifluoroethoxy)pyrazine-2-carboxylic acid could be used in the design of drug formulations. Its chemical stability and solubility profile make it an excellent candidate for creating more efficient and effective drug delivery systems .
Surface Modification of Carbon Nanotubes and Graphene
The compound’s ability to interact with carbon-based nanostructures like carbon nanotubes and graphene is of particular interest. It can be used to functionalize these materials, thereby altering their electrical and mechanical properties, which is crucial for developing advanced electronic devices, sensors, and reinforced composite materials .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(2,2,2-trifluoroethoxy)pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O3/c8-7(9,10)3-15-5-2-11-4(1-12-5)6(13)14/h1-2H,3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENCSYPHQKYCJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)OCC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-(2-Chloro-6-((4-methylpiperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1456921.png)

![Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate](/img/structure/B1456923.png)




![[1-Methyl-4-(methylsulfanyl)piperidin-4-yl]methanamine](/img/structure/B1456934.png)
![4-(3-Methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1456937.png)
